molecular formula C12H10N4O3 B6013679 4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol

4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B6013679
M. Wt: 258.23 g/mol
InChI Key: CUNAVCPCBQISRG-RIYZIHGNSA-N
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Description

4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 4-nitro-2-hydroxybenzaldehyde and 2-hydrazinylpyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the pyridine ring allows for electron transfer processes, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-11-5-4-10(16(18)19)7-9(11)8-14-15-12-3-1-2-6-13-12/h1-8,17H,(H,13,15)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNAVCPCBQISRG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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